2-Ethylpiperazine dihydrochloride

Beschreibung

BenchChem offers high-quality 2-Ethylpiperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylpiperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-ethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKAKBROIJTVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623508 | |

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438050-52-3 | |

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethylpiperazine dihydrochloride basic properties

An In-Depth Technical Guide to 2-Ethylpiperazine Dihydrochloride

Introduction

2-Ethylpiperazine dihydrochloride is a disubstituted piperazine derivative that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. As a dihydrochloride salt, it exhibits enhanced solubility and stability, making it a versatile building block and an intriguing candidate for various therapeutic applications. This guide provides a comprehensive overview of its core properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties of 2-Ethylpiperazine Dihydrochloride

A thorough understanding of the fundamental physicochemical properties of 2-Ethylpiperazine dihydrochloride is paramount for its effective application in research and development. These properties dictate its behavior in various chemical and biological systems.

Physicochemical Characteristics

| Property | Value | Source |

| CAS Number | 13478-99-6 | |

| Molecular Formula | C6H16Cl2N2 | |

| Molecular Weight | 187.11 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 224-228 °C | |

| Solubility | Soluble in water | |

| Boiling Point | Not available | |

| Density | Not available |

These properties highlight the compound's salt-like nature, which typically confers good aqueous solubility, a desirable trait for many pharmaceutical and experimental applications.

Chemical Structure and Reactivity

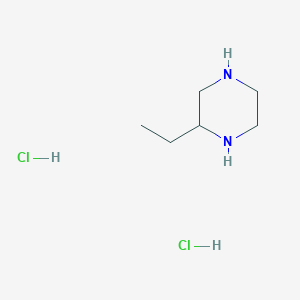

The structure of 2-Ethylpiperazine dihydrochloride features a piperazine ring with an ethyl group at the 2-position. The two nitrogen atoms of the piperazine ring are protonated and associated with two chloride ions.

Figure 1: Chemical structure of 2-Ethylpiperazine dihydrochloride.

The presence of the secondary amine groups in the piperazine ring allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis. It can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines, providing a scaffold for the synthesis of more complex molecules.

Synthesis and Manufacturing

The synthesis of 2-Ethylpiperazine dihydrochloride typically involves the reduction of 2-ethylpyrazine to form 2-ethylpiperazine, followed by treatment with hydrochloric acid to form the dihydrochloride salt.

Synthetic Workflow

Figure 2: Generalized synthetic workflow for 2-Ethylpiperazine dihydrochloride.

Detailed Protocol: Synthesis from 2-Ethylpyrazine

-

Reduction of 2-Ethylpyrazine: 2-Ethylpyrazine is dissolved in a suitable solvent, such as ethanol. A reducing agent, like sodium metal or catalytic hydrogenation (e.g., using a palladium on carbon catalyst under a hydrogen atmosphere), is introduced to reduce the pyrazine ring to a piperazine ring.

-

Isolation of the Free Base: After the reaction is complete, the reaction mixture is worked up to isolate the 2-ethylpiperazine free base. This may involve filtration to remove the catalyst, followed by distillation or extraction to purify the product.

-

Formation of the Dihydrochloride Salt: The purified 2-ethylpiperazine is dissolved in a suitable solvent, such as isopropanol or ethanol. A stoichiometric amount of concentrated hydrochloric acid is then added, leading to the precipitation of 2-Ethylpiperazine dihydrochloride.

-

Purification: The precipitated salt is collected by filtration, washed with a cold solvent to remove any impurities, and then dried under vacuum to yield the final product.

This self-validating protocol ensures a high-purity product by isolating the intermediate free base before salt formation, allowing for independent characterization at each stage.

Applications in Drug Development and Research

The piperazine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The introduction of an ethyl group at the 2-position can influence the compound's lipophilicity and steric profile, potentially leading to novel pharmacological activities.

Potential Therapeutic Areas

While specific drugs containing the 2-ethylpiperazine core are not yet prevalent, its structural motifs are found in compounds investigated for a range of therapeutic targets, including:

-

Antipsychotics: The piperazine ring is a key component of several atypical antipsychotics.

-

Antidepressants: Certain antidepressants feature a piperazine core.

-

Antihistamines: Some first-generation antihistamines incorporate the piperazine structure.

-

Anticancer Agents: Piperazine derivatives have been explored for their potential as anticancer agents.

The ethyl group in 2-ethylpiperazine can provide a vector for further chemical modification to optimize binding to specific biological targets.

Use as a Chemical Intermediate

Beyond its potential direct pharmacological activity, 2-Ethylpiperazine dihydrochloride serves as a valuable building block in the synthesis of more complex molecules. Its two reactive nitrogen atoms allow for the introduction of various functional groups, enabling the creation of diverse chemical libraries for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2-Ethylpiperazine dihydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Conclusion

2-Ethylpiperazine dihydrochloride is a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. Its well-defined physicochemical properties, versatile reactivity, and the established role of the piperazine scaffold in pharmaceuticals make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers and scientists looking to explore the applications of this compound in their work.

References

-

2-Ethylpiperazine dihydrochloride. [Link]

An In-depth Technical Guide to 2-Ethylpiperazine Dihydrochloride: Structure, Analysis, and Pharmaceutical Applications

This guide provides a comprehensive technical overview of 2-Ethylpiperazine Dihydrochloride, a key building block in modern drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in the pharmaceutical industry, this document delves into the compound's chemical structure, physicochemical properties, and, most critically, the analytical methodologies required for its robust characterization and quality control. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs.[1] Its prevalence is attributed to the unique physicochemical properties conferred by the two nitrogen atoms within the six-membered ring. These properties, including high polarity, hydrogen bonding capacity, and conformational rigidity, often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of drug candidates.[2] 2-Ethylpiperazine, as a substituted derivative, offers a valuable chiral building block for the synthesis of complex molecules with tailored pharmacological activities, particularly in the development of antipsychotic agents.[3] This guide will focus on the dihydrochloride salt form, which enhances stability and ease of handling in a laboratory setting.

Chemical Structure and Physicochemical Properties

2-Ethylpiperazine dihydrochloride is the hydrochloride salt of 2-ethylpiperazine. The presence of the ethyl group at the C-2 position introduces a chiral center, meaning it can exist as two enantiomers, (R)-2-ethylpiperazine and (S)-2-ethylpiperazine. The dihydrochloride form indicates that both nitrogen atoms of the piperazine ring are protonated and associated with a chloride counter-ion.

Below is a summary of the key physicochemical properties of 2-Ethylpiperazine Dihydrochloride:

| Property | Value |

| IUPAC Name | 2-ethylpiperazine;dihydrochloride |

| CAS Number | 13485-48-2 |

| Molecular Formula | C₆H₁₆Cl₂N₂ |

| Molecular Weight | 187.12 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

The chemical structure of 2-Ethylpiperazine Dihydrochloride is depicted in the following diagram:

Caption: Chemical structure of 2-Ethylpiperazine Dihydrochloride.

Synthesis of 2-Ethylpiperazine Dihydrochloride

The synthesis of 2-ethylpiperazine can be achieved through various synthetic routes, often involving the cyclization of appropriate precursors. A common approach involves the reaction of ethylenediamine with a 1,2-dihalopropane. The resulting 2-ethylpiperazine free base is then converted to the dihydrochloride salt.

Representative Synthesis Protocol

This protocol describes a general method for the synthesis of racemic 2-ethylpiperazine followed by its conversion to the dihydrochloride salt. For the synthesis of a specific enantiomer, a chiral starting material or a chiral resolution step would be required.

Step 1: Synthesis of 2-Ethylpiperazine (Free Base)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (1.0 equivalent).

-

Slowly add 1,2-dichloropropane (1.1 equivalents) to the ethylenediamine. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The reaction mixture will contain the desired product along with byproducts and unreacted starting materials. The crude product is then purified by distillation or column chromatography.

Step 2: Formation of 2-Ethylpiperazine Dihydrochloride

-

Dissolve the purified 2-ethylpiperazine free base in a suitable solvent such as ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (2.2 equivalents) in the same solvent, or bubble hydrogen chloride gas through the solution, while stirring.

-

A white precipitate of 2-ethylpiperazine dihydrochloride will form.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

The overall synthetic workflow can be visualized as follows:

Caption: Generalized workflow for the synthesis of 2-Ethylpiperazine Dihydrochloride.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity, purity, and quality of 2-Ethylpiperazine Dihydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2-Ethylpiperazine Dihydrochloride, both ¹H and ¹³C NMR are essential. As a representative example, the expected NMR spectral features are described below, based on the spectra of similar compounds like 2-ethylpiperidine and 1-ethylpiperazine.[4][5]

¹H NMR Spectroscopy (Representative)

-

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group.

-

Piperazine Ring: A complex series of multiplets for the protons on the piperazine ring. The proton at the C-2 position will appear as a multiplet, coupled to the adjacent methylene protons of the ring and the ethyl group. The other ring protons will also show complex splitting patterns due to their diastereotopic nature.

-

N-H Protons: Broad signals corresponding to the two N-H protons of the protonated amines. The chemical shift of these protons can be highly variable and dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Representative)

-

Ethyl Group: Two distinct signals for the methyl (-CH₃) and methylene (-CH₂-) carbons of the ethyl group.

-

Piperazine Ring: Four signals corresponding to the four unique carbon atoms of the piperazine ring. The chemical shifts will be influenced by the presence of the nitrogen atoms and the ethyl substituent.

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of piperazine dihydrochloride serves as a good reference.[6][7]

Characteristic IR Absorption Bands (Representative)

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching vibrations of the secondary ammonium ions. |

| 2950 - 2850 | C-H stretching vibrations of the ethyl and piperazine ring methylene groups. |

| 1600 - 1500 | N-H bending vibrations. |

| 1470 - 1430 | C-H bending (scissoring) vibrations of the methylene groups. |

| 1150 - 1050 | C-N stretching vibrations. |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2-Ethylpiperazine Dihydrochloride, electrospray ionization (ESI) is a suitable technique. The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ of the free base (C₆H₁₄N₂) would be approximately 115.12.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity and quantifying the amount of 2-Ethylpiperazine Dihydrochloride.

HPLC is a widely used technique for the analysis of non-volatile compounds. Since 2-ethylpiperazine lacks a strong chromophore, direct UV detection can be challenging, especially for trace-level analysis.[8] To overcome this, pre-column derivatization with a UV-active reagent is often employed.

Validated HPLC Method with Derivatization (Representative Protocol)

This protocol is based on a validated method for the analysis of piperazine and can be adapted for 2-ethylpiperazine.[8]

Objective: To quantify 2-Ethylpiperazine Dihydrochloride in a sample by HPLC with UV detection after derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Diethylamine

-

2-Ethylpiperazine Dihydrochloride standard

-

NBD-Cl

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 340 nm (for the NBD derivative) |

Sample Preparation (Derivatization):

-

Prepare a stock solution of 2-Ethylpiperazine Dihydrochloride standard in a suitable solvent (e.g., methanol).

-

Prepare a solution of NBD-Cl in acetonitrile.

-

In a vial, mix a known volume of the standard or sample solution with an excess of the NBD-Cl solution.

-

Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.

-

Cool the solution to room temperature and dilute with the mobile phase before injection.

Validation Parameters (Representative):

A robust analytical method should be validated for linearity, precision, accuracy, and sensitivity.[8]

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Precision (%RSD) | ≤ 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |

The workflow for this analytical method can be summarized as follows:

Caption: Workflow for the HPLC analysis of 2-Ethylpiperazine with pre-column derivatization.

Since 2-ethylpiperazine is a chiral compound, the separation of its enantiomers is often necessary, particularly in a pharmaceutical context where different enantiomers can have distinct pharmacological and toxicological profiles. Chiral HPLC is the method of choice for this purpose.

Chiral HPLC Method (Representative Protocol)

The selection of the chiral stationary phase (CSP) is critical for successful enantiomeric separation. Polysaccharide-based CSPs are often effective for piperazine derivatives.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

Chiral column (e.g., Chiralpak® IC)

-

Mobile phase components (e.g., hexane, isopropanol, diethylamine)

Chromatographic Conditions (Starting Point):

-

Mobile Phase: A mixture of hexane, isopropanol, and a small amount of an amine modifier like diethylamine. The exact ratio needs to be optimized to achieve baseline separation.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

Applications in Drug Development

The piperazine moiety is a cornerstone in the design of new therapeutic agents. 2-Ethylpiperazine dihydrochloride, with its specific substitution pattern and chirality, serves as a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.

Building Block for Antipsychotic Drugs

Piperazine derivatives are particularly prominent in the development of atypical antipsychotic drugs.[3][9] These drugs often target dopamine and serotonin receptors in the central nervous system. The piperazine ring can play a crucial role in the binding of these molecules to their target receptors, and the substituents on the ring can modulate the selectivity and potency of the drug. The ethyl group in 2-ethylpiperazine can provide specific steric and electronic interactions within the receptor binding pocket, leading to improved pharmacological profiles.

Role in Modulating Physicochemical Properties

The incorporation of the 2-ethylpiperazine moiety can significantly influence the physicochemical properties of a drug molecule. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can enhance aqueous solubility and improve oral bioavailability. The overall lipophilicity of the molecule can also be fine-tuned by the presence of the ethyl group and other substituents.

Conclusion

2-Ethylpiperazine dihydrochloride is a versatile and valuable building block in pharmaceutical research and development. Its unique structural features and physicochemical properties make it an attractive scaffold for the design of novel therapeutic agents. A thorough understanding of its synthesis and, critically, its analytical characterization is paramount for ensuring the quality, safety, and efficacy of the final drug products. The methodologies and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to effectively work with this important chemical entity.

References

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

- 2-Ethylpiperidine(1484-80-6) 1H NMR spectrum. ChemicalBook.

- analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Taylor & Francis Online.

- Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies.

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv

- Spectral investigation and normal coordin

- 1-(2-Pyrimidinyl)piperazine dihydrochloride - Optional[FTIR] - Spectrum. SpectraBase.

- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

- 2-Ethylpiperidine | C7H15N | CID 94205. PubChem.

- 1484-80-6 2-Ethylpiperidine C7H15N, Formula,NMR,Boiling Point,Density,Flash Point.

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- NMR Chemical Shifts.

- Piperazine dihydrochloride. NIST WebBook.

- 1-Ethylpiperazine(5308-25-8) 13C NMR spectrum. ChemicalBook.

- PIPERAZINE DIHYDROCHLORIDE(142-64-3) IR2 spectrum. ChemicalBook.

- Synthesis and Preliminary Pharmacological Evaluation of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)

- Piperazine monohydrochloride. NIST WebBook.

- Supplemental Inform

- Piperazine. Wikipedia.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- A Review on Analytical Methods for Piperazine Determin

- Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul

- Analytical CHEMISTRY.

- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- N-Ethylpiperidine | C7H15N | CID 13007. PubChem.

- 2-Ethylpiperidine. NIST WebBook.

- NMR Chemical Shifts of Impurities. Sigma-Aldrich.

- The Recent Development of Piperazine and Piperidine Deriv

- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University.

- Synthesis of piperazines. Organic Chemistry Portal.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperazine synthesis [organic-chemistry.org]

- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Ethylpiperidine(1484-80-6) 1H NMR [m.chemicalbook.com]

- 5. 1-Ethylpiperazine(5308-25-8) 13C NMR spectrum [chemicalbook.com]

- 6. Piperazine dihydrochloride [webbook.nist.gov]

- 7. PIPERAZINE DIHYDROCHLORIDE(142-64-3) IR2 [m.chemicalbook.com]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis and preliminary pharmacological evaluation of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides as novel atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Ethylpiperazine Dihydrochloride for Researchers and Drug Development Professionals

Introduction: The Piperazine Scaffold and the Significance of 2-Ethylpiperazine Dihydrochloride

The piperazine ring is a ubiquitous and privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including its basicity, conformational flexibility, and ability to engage in multiple hydrogen bonding interactions, have cemented its role as a cornerstone in the design of a diverse array of therapeutic agents.[1][2][3] From antihistamines to antipsychotics and anticancer agents, the piperazine moiety is a testament to nature's efficiency in molecular design. This guide focuses on a specific, yet important, derivative: 2-Ethylpiperazine dihydrochloride. The introduction of an ethyl group at the 2-position of the piperazine ring introduces a chiral center, opening avenues for stereospecific interactions with biological targets. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a wide range of experimental conditions.

This document serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the chemical identity, synthesis, analytical characterization, and potential applications of 2-Ethylpiperazine dihydrochloride, with a focus on the underlying scientific principles and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of reproducible and meaningful research. 2-Ethylpiperazine dihydrochloride is a solid organic compound.[4][5] The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, which significantly influences its solubility and handling characteristics.

| Identifier | Value | Reference |

| IUPAC Name | 2-ethylpiperazine;dihydrochloride | [6] |

| CAS Number | 438050-52-3 | [5] |

| (R)-2-Ethylpiperazine dihydrochloride CAS Number | 438050-07-8 | [4][5] |

| 2-Ethylpiperazine (free base) CAS Number | 13961-37-0 | [7] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [4][5] |

| Molecular Weight | 187.11 g/mol | [4][5][8] |

| Physical Form | Solid | [4][5][8] |

| Typical Purity | ≥95% | [4][5] |

| Storage Temperature | Room Temperature | [4][7] |

| InChI Key | VCKAKBROIJTVJI-UHFFFAOYSA-N | [8] |

| Canonical SMILES | CCC1CNCCN1.Cl.Cl | [4] |

Synthesis of 2-Ethylpiperazine Dihydrochloride: A Step-by-Step Protocol

The synthesis of substituted piperazines can be achieved through various synthetic routes. A common and straightforward approach for the racemic mixture involves the cyclization of ethylenediamine with a suitable dielectrophile. The following protocol provides a detailed, step-by-step methodology for the synthesis of racemic 2-Ethylpiperazine, followed by its conversion to the dihydrochloride salt.

Experimental Protocol: Synthesis of Racemic 2-Ethylpiperazine and its Dihydrochloride Salt

Objective: To synthesize racemic 2-Ethylpiperazine via cyclization and subsequently convert it to 2-Ethylpiperazine dihydrochloride.

Materials:

-

Ethylenediamine

-

1,2-Dichloropropane

-

Anhydrous ethanol

-

Hydrochloric acid (concentrated or as a solution in anhydrous ethanol)

-

Sodium hydroxide (for workup)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (1.0 equivalent).[4]

-

Addition of Reagents: Slowly add 1,2-dichloropropane (1.1 equivalents) to the ethylenediamine with stirring.[4] The reaction is exothermic, and cooling may be necessary to control the reaction rate.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Workup: After cooling to room temperature, the reaction mixture is made alkaline (pH > 12) with a concentrated solution of sodium hydroxide.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane. The combined organic layers are then washed with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-Ethylpiperazine free base.

-

Purification of the Free Base (Optional): The crude product can be purified by distillation or column chromatography if necessary.

-

Formation of the Dihydrochloride Salt:

-

Dissolve the purified 2-Ethylpiperazine free base in a minimal amount of anhydrous ethanol.[9]

-

Slowly add a solution of hydrochloric acid in anhydrous ethanol (or bubble dry HCl gas through the solution) with stirring.[9]

-

The 2-Ethylpiperazine dihydrochloride will precipitate out of the solution as a white solid.

-

-

Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of cold anhydrous ethanol, and dried under vacuum to yield the final product.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount in drug discovery and development to ensure the identity, purity, and stability of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2-Ethylpiperazine dihydrochloride, both ¹H and ¹³C NMR would be employed.

-

Expected ¹H NMR Signals: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), as well as complex multiplets for the diastereotopic protons of the piperazine ring. The N-H protons will likely appear as broad signals that may exchange with D₂O.[5]

-

Expected ¹³C NMR Signals: The carbon NMR spectrum will show signals for the two carbons of the ethyl group and the four unique carbons of the piperazine ring.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of a compound and for its quantification. As piperazine itself lacks a strong chromophore, derivatization is often necessary for sensitive UV detection. The following is a representative protocol for the analysis of piperazine derivatives.

Experimental Protocol: HPLC-UV Analysis of 2-Ethylpiperazine via Derivatization

Objective: To determine the purity of a 2-Ethylpiperazine sample using HPLC with UV detection after pre-column derivatization.

Materials:

-

2-Ethylpiperazine dihydrochloride sample

-

4-Chloro-7-nitrobenzofuran (NBD-Cl) as a derivatizing agent[10]

-

HPLC-grade acetonitrile and methanol

-

Diethylamine

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of 2-Ethylpiperazine dihydrochloride of known concentration in a suitable diluent.

-

Prepare a solution of the sample to be analyzed at a similar concentration.

-

-

Derivatization:

-

To an aliquot of the standard and sample solutions, add an excess of the derivatizing agent, NBD-Cl.[10]

-

The reaction is typically carried out in a buffered solution at a slightly alkaline pH and may require heating to ensure complete reaction.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[10] The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 35°C.[10]

-

Injection Volume: 10 µL.[10]

-

Detection Wavelength: 340 nm (or the λmax of the NBD-piperazine derivative).[10]

-

-

Analysis: Inject the derivatized standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area.

Applications in Drug Discovery and a Hypothetical Signaling Pathway

The piperazine scaffold is a privileged structure in drug discovery due to its ability to improve the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability.[1] Furthermore, the two nitrogen atoms provide handles for facile chemical modification, allowing for the exploration of a large chemical space.

Role as a Privileged Scaffold

2-Ethylpiperazine dihydrochloride can serve as a valuable building block in the synthesis of more complex molecules targeting a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The ethyl group can provide additional van der Waals interactions within a binding pocket, and the chiral center allows for the development of stereoselective ligands, which can lead to improved potency and reduced off-target effects.

Hypothetical Signaling Pathway: Modulation of TRPC6 Channels in Alzheimer's Disease

Recent research has highlighted the potential of targeting Transient Receptor Potential Cation channel subfamily C member 6 (TRPC6) for the treatment of synaptic deficiencies in Alzheimer's disease.[11] Piperazine derivatives have been identified as activators of TRPC6.[11] The following diagram illustrates a hypothetical signaling pathway where a novel drug candidate, "Pip-Eth-Modulator," derived from 2-Ethylpiperazine, acts as a selective TRPC6 activator.

Caption: Hypothetical signaling pathway of a 2-Ethylpiperazine-derived TRPC6 activator.

In this model, the "Pip-Eth-Modulator" potentiates calcium influx through TRPC6 channels in the postsynaptic neuron, supplementing the calcium signal from NMDA receptors. This enhanced calcium signaling can lead to a more robust long-term potentiation (LTP), a cellular mechanism underlying learning and memory, potentially counteracting the synaptic deficits observed in Alzheimer's disease.

Safety and Handling

2-Ethylpiperazine dihydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is known to cause skin and eye irritation and may be harmful if swallowed.[7] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Ethylpiperazine dihydrochloride is a valuable chemical entity for researchers and drug development professionals. Its well-defined physicochemical properties, accessible synthesis, and the privileged nature of the piperazine scaffold make it an attractive starting point for the design and discovery of novel therapeutic agents. A thorough understanding of its chemistry, analytical characterization, and potential biological applications, as outlined in this guide, is essential for unlocking its full potential in the advancement of medicine.

References

- A Technical Guide to (R)-2-Ethylpiperazine Dihydrochloride - Benchchem. (n.d.).

- 2-Ethylpiperazine dihydrochloride, 95% Purity, C6H16Cl2N2, 5 grams - CP Lab Safety. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- 2-Ethylpiperazine 13961-37-0 wiki - Guidechem. (n.d.).

- 2-Ethylpiperazine dihydrochloride AldrichCPR | Sigma-Aldrich. (n.d.).

- Technical Support Center: Synthesis of (R)-2-ethylpiperazine Dihydrochloride - Benchchem. (n.d.).

- 2-Ethyl piperazine hydrochloride | C6H15ClN2 | CID 22710786 - PubChem. (n.d.).

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.).

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025, August 8).

- An evolving role of piperazine moieties in drug design and discovery. (n.d.).

- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (n.d.).

- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024, October 9).

Sources

- 1. researchgate.net [researchgate.net]

- 2. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Ethyl piperazine hydrochloride | C6H15ClN2 | CID 22710786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. 2-Ethylpiperazine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. jocpr.com [jocpr.com]

- 11. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2-Ethylpiperazine Dihydrochloride for Research and Development Professionals

Introduction

2-Ethylpiperazine dihydrochloride is a member of the piperazine class of heterocyclic compounds. Piperazine derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active agents targeting various neurotransmitter receptors and other biological pathways[1][2]. As a research chemical, 2-Ethylpiperazine dihydrochloride serves as a key building block in the synthesis of novel compounds for drug discovery and development[2][3]. The integrity of this research, and more importantly, the safety of the professionals conducting it, depends on a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide senior researchers, scientists, and drug development professionals with a holistic, risk-based framework for handling 2-Ethylpiperazine dihydrochloride. By explaining the causality behind safety protocols and grounding them in authoritative data, this document serves as a self-validating system for laboratory safety management.

Section 1: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a comprehensive understanding of the substance's intrinsic properties and potential hazards. This knowledge forms the bedrock of a robust risk assessment.

Physicochemical Properties

Understanding the physical state and properties of a chemical is the first step in predicting its behavior in a laboratory setting. 2-Ethylpiperazine dihydrochloride is a solid compound, which means the primary exposure risks during handling will involve dust inhalation and dermal contact.

| Property | Value | Source |

| Chemical Name | 2-Ethylpiperazine dihydrochloride | [4] |

| CAS Number | 438050-52-3 | [4] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [4] |

| Molecular Weight | 187.11 g/mol | [4] |

| Appearance | Solid | |

| Solubility | Soluble in water | [5][6] |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. The classification for 2-Ethylpiperazine dihydrochloride indicates that it poses multiple health risks that demand stringent control measures.[7][8]

| GHS Hazard Class & Category | Hazard Statement | Practical Implications & Rationale | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion could lead to significant illness. This underscores the critical importance of prohibiting eating, drinking, and smoking in the lab and practicing excellent personal hygiene. | [4] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause inflammation, redness, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and protective clothing to prevent any skin exposure. | [4] |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Airborne dust or accidental splashes can cause significant, potentially painful, eye irritation. This mandates the use of sealed safety goggles or a face shield as a primary control. | [4] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and discomfort. This is a key driver for using engineering controls like fume hoods or ventilated enclosures during handling. | [4] |

The Risk Assessment Workflow

Identifying hazards is only the first step. A systematic risk assessment translates this knowledge into actionable safety protocols. The causality is simple: you cannot control a risk you have not first identified and evaluated. This workflow ensures that safety measures are not arbitrary but are directly correlated to the specific risks posed by the material and the procedure.

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

The most effective safety strategies prioritize engineered solutions and systematic procedures over reliance on personal protective equipment. This "Hierarchy of Controls" is a fundamental principle of industrial hygiene that provides a structured, self-validating framework for minimizing exposure.

2.1 Engineering Controls: The First Line of Defense These controls are designed to physically isolate the researcher from the chemical hazard. Given the respiratory irritation risk (H335) of 2-Ethylpiperazine dihydrochloride dust, these are non-negotiable.[4]

-

Chemical Fume Hood: All weighing and transfer operations involving the solid compound must be performed within a certified chemical fume hood. This captures dust at the source, preventing it from entering the researcher's breathing zone.[9]

-

Ventilated Balance Enclosure (VBE): For high-precision weighing of small quantities, a VBE provides a non-turbulent airflow that contains fine powders without disturbing the balance reading.

-

General Laboratory Ventilation: The lab must have adequate air exchange rates to dilute any fugitive emissions.[10] A safety shower and eye wash station must be readily accessible.[9][11]

2.2 Administrative Controls: Standard Operating Procedures (SOPs) These are the work practices and procedures that reduce the probability of exposure.

-

Restricted Access: Clearly designate areas where 2-Ethylpiperazine dihydrochloride is stored and handled.

-

Training: All personnel must be trained on the specific hazards of this compound and the detailed SOPs for its use before beginning any work.

-

Hygiene: Wash hands and forearms thoroughly with soap and water after handling and before leaving the laboratory.[4]

2.3 Personal Protective Equipment (PPE): The Final Barrier PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical. Its use is mandatory, even with engineering controls in place.[12]

Section 3: Standard Operating Protocols

The following protocols provide detailed, self-validating methodologies for key laboratory operations.

Protocol for Personal Protective Equipment (PPE) Selection and Use

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[10][12] A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for tears or pinholes before each use. Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[4] Dispose of contaminated gloves immediately as chemical waste.

-

Lab Coat: A clean, buttoned lab coat must be worn at all times.

-

Protective Clothing: For handling larger quantities or during spill cleanup, a complete chemical-resistant suit may be required.[4]

-

-

Respiratory Protection:

-

Under normal conditions within a fume hood, respiratory protection is not typically required.

-

For spill cleanup outside of a containment system or if engineering controls fail, a particle respirator (e.g., N95/P95) is the minimum requirement.[4]

-

Protocol for General Handling and Weighing

-

Preparation: Don all required PPE before entering the designated handling area.

-

Containment: Perform all manipulations of the solid compound within a chemical fume hood or ventilated enclosure.[4][10]

-

Dust Prevention: Handle the material carefully to avoid creating dust.[9] Do not crush or grind the material outside of a contained system.

-

Transfer: Use a spatula or scoop for transfers. If making solutions, add the solid slowly to the solvent to avoid splashing.

-

Post-Handling: Tightly close the primary container immediately after use.[9][12] Decontaminate the spatula and work surface. Remove gloves and wash hands thoroughly.

Protocol for Storage and Segregation

-

Container: Store in the original, tightly sealed container.[11][12]

-

Location: Keep in a dry, cool, and well-ventilated area designated for chemical storage.[4][12] The area should be locked or otherwise secured to restrict access.[11]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[13]

-

Environmental Control: The compound can be sensitive to moisture and light; store accordingly in a protected, dry environment, potentially under an inert gas for long-term stability.[5][11]

Protocol for Accidental Spill Response

The response to a spill must be swift and systematic to prevent exposure and environmental contamination.

Section 4: Emergency Procedures and First Aid

In the event of an exposure, immediate and correct action is crucial. All personnel must be familiar with these procedures and the location of safety equipment.

First Aid Measures by Exposure Route

| Exposure Route | First Aid Protocol | Rationale | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, perform artificial respiration. Seek immediate medical attention. | To remove the individual from the source of exposure and provide respiratory support. | [4][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention. | To quickly remove the irritant from the skin surface and minimize damage. | [4][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | To dilute and wash away the chemical irritant to prevent serious eye injury. | [4][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | Inducing vomiting can cause further damage. Rinsing the mouth removes residual material. Immediate medical consultation is vital due to the compound's toxicity. | [4][10] |

Fire-Fighting Guidance

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[4][9][12]

-

Specific Hazards: When heated to decomposition, it may emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[9][14][15] As with many organic solids, fine dust dispersed in the air can create an explosion hazard in the presence of an ignition source.[16]

-

Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent contact with skin and inhalation of toxic fumes.[9][12]

Section 5: Waste Disposal and Environmental Considerations

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

Chemical Waste Disposal Protocol

-

Collection: All waste containing 2-Ethylpiperazine dihydrochloride (including spilled material, contaminated gloves, and rinsate) must be collected in a clearly labeled, sealed, and compatible waste container.

-

Disposal: The material should be disposed of through a licensed professional waste disposal service, typically via controlled incineration with flue gas scrubbing.[10][12]

-

Prohibition: Do not dispose of this chemical down the drain or in general trash.[10][12] Discharge into the environment must be avoided.[4]

Decontamination of Labware and Surfaces

-

Labware: Glassware should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected as hazardous waste.

-

Surfaces: Work surfaces in the fume hood should be wiped down with a damp cloth. The cloth should be disposed of as solid hazardous waste.

Conclusion

The safe handling of 2-Ethylpiperazine dihydrochloride in a research and development setting is not merely a matter of following rules but of internalizing a culture of safety. This culture is built upon the foundational principles of a thorough risk assessment, the consistent application of the hierarchy of controls, and a state of constant preparedness. By understanding the causality behind each safety measure—from using a fume hood to mitigate respiratory irritation to selecting the correct gloves to prevent dermal contact—scientists can protect themselves, their colleagues, and the integrity of their work.

References

-

Safety Data Sheet: 2-Ethylpiperazine dihydrochloride. (2024). Angene Chemical. [Link]

- Material Safety Data Sheet: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride. J & W PharmLab, LLC. Note: This is for a related piperazine derivative and is used for general procedural guidance.

- Safety D

- 4-N-CBZ-2-ETHYLPIPERAZINE-HCl - Safety D

- Seba M C et.al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-581.

- Kuder, K. et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

-

Piperazine. PubChem, National Institutes of Health. [Link]

-

Piperazine. Wikipedia. [Link]

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

-

2-Ethylpiperazine. PubChem, National Institutes of Health. [Link]

-

GHS Classification (Rev.11, 2025) Summary. PubChem, National Institutes of Health. [Link]

- GHS Hazardous Chemical Inform

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. angenechemical.com [angenechemical.com]

- 5. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mu.edu.sa [mu.edu.sa]

- 9. jwpharmlab.com [jwpharmlab.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. spectrumchemical.com [spectrumchemical.com]

2-Ethylpiperazine dihydrochloride solubility data

An In-depth Technical Guide to the Solubility Characterization of 2-Ethylpiperazine Dihydrochloride

Introduction

2-Ethylpiperazine dihydrochloride is a disubstituted piperazine derivative of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly its solubility, is fundamental to the successful development of a safe, effective, and stable dosage form. This guide provides a comprehensive framework for the systematic evaluation of the solubility of 2-Ethylpiperazine dihydrochloride, intended for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established scientific principles and regulatory guidelines, ensuring a robust and reliable characterization of this compound.

Physicochemical Properties of 2-Ethylpiperazine Dihydrochloride

A foundational step in solubility assessment is the compilation of known physicochemical data. This information provides initial insights into the molecule's behavior and informs the design of subsequent experiments.

| Property | Value | Source |

| Molecular Formula | C6H16Cl2N2 | |

| Molecular Weight | 187.11 g/mol | |

| Appearance | Solid | |

| Predicted pKa (free base) | 9.31 ± 0.40 | [1] |

| Water Solubility (free base) | Soluble | [1] |

| Water Solubility (dihydrochloride) | Soluble | [2] |

Note: The predicted pKa value is for the free base, 2-Ethylpiperazine. The dihydrochloride salt form will have different ionization properties. Experimental determination of the pKa values is highly recommended for accurate solubility-pH profile interpretation.

The dihydrochloride salt form suggests that the molecule is basic and that its solubility will be highly dependent on the pH of the medium. The piperazine ring contains two nitrogen atoms that can be protonated, and understanding the pKa values associated with these functional groups is critical for predicting and explaining the solubility behavior across the physiological pH range.

Core Principles of Solubility Determination

The equilibrium solubility of an API is defined as the maximum concentration of the compound that can be dissolved in a specific solvent system at a given temperature and pressure, once equilibrium has been established. For pharmaceutical applications, aqueous solubility across the physiological pH range (typically pH 1.2 to 6.8) is of paramount importance for oral drug delivery.[3][4]

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

For an ionizable compound like 2-Ethylpiperazine dihydrochloride, the solubility of the free base (S₀) and the total solubility (S_total) at a given pH are related through the Henderson-Hasselbalch equation. As a diprotic base, the total solubility will be a function of the intrinsic solubility of the free base and the concentrations of the monoprotonated and diprotonated species, which are governed by the two pKa values and the pH of the solution. This relationship underscores the necessity of determining solubility at multiple pH points.

Experimental Protocol for Aqueous pH-Solubility Profiling

This protocol outlines a robust "shake-flask" method for determining the equilibrium solubility of 2-Ethylpiperazine dihydrochloride in aqueous buffers, consistent with guidelines from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[3][4][5]

Step 1: Preparation of pH Buffers

Prepare a series of aqueous buffers covering the physiological pH range. Standard buffers include:

-

pH 1.2 (0.1 N HCl)

-

pH 4.5 (Acetate buffer)

-

pH 6.8 (Phosphate buffer)

It is also advisable to include additional pH points around the expected pKa values of the compound to accurately delineate the solubility-pH profile. All buffer preparations should use compendial-grade reagents.

Step 2: Equilibrium Solubility Measurement

-

Sample Preparation: Add an excess amount of 2-Ethylpiperazine dihydrochloride to vials containing a known volume of each pH buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with a saturated solution has been reached.

-

Equilibration: Agitate the vials at a constant temperature, typically 37 ± 1 °C, to mimic physiological conditions.[4] The time required to reach equilibrium should be determined through a preliminary experiment, where samples are taken at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, separate the solid and liquid phases. This is a critical step to avoid artificially inflated solubility values. Centrifugation followed by filtration of the supernatant through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) is a reliable method.

-

Sample Dilution and Analysis: Accurately dilute the clear filtrate with a suitable mobile phase or solvent and quantify the concentration of dissolved 2-Ethylpiperazine dihydrochloride using a validated analytical method.

Step 3: Analytical Quantification

A specific and sensitive analytical method is required to accurately measure the concentration of the dissolved API. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.[6] Given that piperazine itself lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV activity and achieve low detection limits.[7] Alternatively, HPLC coupled with mass spectrometry (LC-MS) or an Evaporative Light Scattering Detector (ELSD) can be used if UV detection is not suitable.[8][9]

Key Considerations for Analytical Method Development:

-

Specificity: The method must be able to distinguish the analyte from any potential degradants or impurities.

-

Linearity: A linear relationship between detector response and concentration must be established over the expected concentration range.

-

Accuracy and Precision: The method must be accurate (close to the true value) and precise (reproducible).[7]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the method.[10]

Visualization of the Experimental Workflow

Caption: Workflow for determining the pH-dependent solubility of an API.

Investigating the Impact of Co-solvents

In cases of poor aqueous solubility, the use of co-solvents is a common strategy in formulation development to enhance drug solubilization.[] Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the energy required to solvate a hydrophobic molecule.[]

Systematic Co-solvent Screening Protocol:

-

Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents, such as:

-

Propylene glycol

-

Polyethylene glycol 400 (PEG 400)

-

Ethanol

-

Glycerin

-

-

Prepare Solvent Systems: Create a series of binary (water:co-solvent) or ternary systems with varying concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v) in an appropriate aqueous buffer.

-

Determine Solubility: Measure the equilibrium solubility of 2-Ethylpiperazine dihydrochloride in each co-solvent system using the shake-flask method described previously.

-

Data Analysis: Plot the solubility as a function of the co-solvent concentration to identify the most effective solubilizing agents and their optimal concentration ranges.

Factors Influencing Solubility

The solubility of 2-Ethylpiperazine dihydrochloride is a multifactorial property. A systematic investigation requires consideration of several interconnected variables.

Caption: Key intrinsic and extrinsic factors that govern API solubility.

Data Synthesis and Application in Drug Development

The comprehensive solubility dataset generated through these protocols is invaluable for several aspects of drug development:

-

Biopharmaceutics Classification System (BCS): The aqueous solubility data across the pH range of 1.2-6.8 is a primary determinant for classifying the drug under the BCS framework, which can guide regulatory pathways for bioequivalence studies.[3][12] An API is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[3][4]

-

Formulation Design: Understanding the solubility profile allows for the rational selection of excipients and the development of an appropriate dosage form (e.g., immediate-release tablet, solution, or a solubilized formulation for poorly soluble compounds).

-

Risk Assessment: Identifying potential issues, such as pH-dependent precipitation in the gastrointestinal tract, allows for the development of mitigation strategies early in the development process.

Conclusion

The solubility of 2-Ethylpiperazine dihydrochloride is a critical parameter that dictates its biopharmaceutical behavior and informs the entire formulation development strategy. While specific solubility values for this compound are not widely published, a systematic and scientifically rigorous approach, as detailed in this guide, will enable researchers to generate the high-quality data necessary for successful drug development. By combining established methodologies for pH-solubility profiling, analytical quantification, and co-solvent screening, a comprehensive understanding of this molecule's behavior in solution can be achieved, paving the way for the creation of a robust and effective pharmaceutical product.

References

-

World Health Organization. Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Geneva: World Health Organization; 2006 (WHO Technical Report Series, No. 937). [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Tsume, Y., et al. (2014). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. AAPS J, 16(5), 959-971. [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

PubChem. 2-Ethylpiperazine dihydrochloride. [Link]

-

PubChem. 2-Ethyl piperazine hydrochloride. [Link]

-

BIOSYNCE. Ethyl Piperazine-2-carboxylate Dihydrochloride CAS 129798-91-0. [Link]

-

SINTEF. Solid liquid solubility of piperazine. [Link]

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Food Science and Technology, 57(5), 1836-1844. [Link]

-

R Discovery. Effect of piperazine on solubility of carbon dioxide using aqueous diethanolamnie. [Link]

-

MDPI. (2022). Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. Processes, 10(10), 2045. [Link]

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. who.int [who.int]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. jocpr.com [jocpr.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. qascf.com [qascf.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Data of 2-Ethylpiperazine Dihydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Ethylpiperazine Dihydrochloride (C₆H₁₆Cl₂N₂), a piperazine derivative of interest to researchers in medicinal chemistry and drug development. While specific, peer-reviewed experimental spectra for this exact compound are not widely published, this document synthesizes data from close structural analogs, established spectroscopic principles, and predictive models to offer a robust analytical framework. The methodologies and interpretations presented herein are designed to guide researchers in quality control, structural confirmation, and further development of related compounds.

Molecular Structure and Analytical Context

2-Ethylpiperazine dihydrochloride is the salt form of 2-ethylpiperazine, enhancing its stability and aqueous solubility. The structure features a six-membered piperazine ring with an ethyl substituent at the C-2 position, creating a chiral center. In the dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated. This structural and electronic configuration is fundamental to interpreting the spectroscopic data that follows.

Structure for Spectroscopic Assignment

For clarity in the subsequent NMR analysis, the atoms of the 2-ethylpiperazine cation are numbered as shown below.

Caption: Structure of 2-Ethylpiperazine cation with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-Ethylpiperazine dihydrochloride, NMR confirms the connectivity of the ethyl group and the piperazine ring and provides insight into the conformational dynamics.

Expertise & Causality: Experimental Protocol Choices

The following protocol is a self-validating system designed for acquiring high-quality NMR data for a hydrochloride salt.

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Protocol Justification:

-

Technique (ESI): ESI is a soft ionization technique ideal for polar and ionic compounds. It allows the molecule to enter the gas phase as an ion with minimal fragmentation.

-

Solvent: A polar, volatile solvent like methanol is used to dissolve the sample and facilitate the electrospray process.

-

Positive Ion Mode: Since the molecule is analyzed as its protonated free base, positive ion detection is required.

Expected Mass Spectrum Data

In the ESI source, the dihydrochloride salt will dissociate, and the free base (2-ethylpiperazine, C₆H₁₄N₂) will be detected. The molecular weight of the free base is 114.19 g/mol .

| m/z (mass-to-charge) | Ion Species | Comments |

| 115.12 | [M+H]⁺ | Base Peak. This corresponds to the singly protonated free base, [C₆H₁₄N₂ + H]⁺. |

| 57.56 | [M+2H]²⁺ | This corresponds to the doubly protonated free base, [C₆H₁₄N₂ + 2H]²⁺. Its observation depends on the ESI source conditions. |

Fragmentation Analysis (Tandem MS/MS): If the [M+H]⁺ ion (m/z 115.12) is isolated and fragmented, the primary fragmentations would likely involve:

-

Loss of the ethyl group: A cleavage resulting in an ion at m/z 86, corresponding to the loss of an ethyl radical (•CH₂CH₃). This is a common fragmentation pathway for N-alkyl amines. [1][2]* Ring Cleavage: Alpha-cleavage adjacent to the nitrogen atoms can lead to characteristic piperazine ring fragments, such as ions at m/z 70, 57, or 44. [3]

Conclusion

This guide provides a detailed, technically-grounded framework for the spectroscopic characterization of 2-Ethylpiperazine Dihydrochloride. By leveraging data from structural analogs and fundamental principles, it offers robust predictions for NMR, IR, and Mass Spectrometry data. The outlined protocols are based on industry-standard practices designed to yield high-quality, reproducible results. This information serves as a critical resource for researchers engaged in the synthesis, quality control, and application of this and related piperazine derivatives.

References

Sources

An In-Depth Technical Guide to the Commercial Availability of 2-Ethylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethylpiperazine dihydrochloride is a key building block in medicinal chemistry, valued for its role in constructing complex molecular scaffolds. This guide provides a comprehensive overview of its commercial landscape, offering a strategic approach to sourcing, qualification, and in-house verification. It details the tiered supplier market, outlines critical quality control parameters, and provides actionable protocols for researchers to ensure the identity and purity of this crucial reagent. By explaining the causality behind experimental choices and emphasizing self-validating systems, this document serves as a practical resource for professionals in drug discovery and development.

Introduction to 2-Ethylpiperazine Dihydrochloride

2-Ethylpiperazine is a disubstituted piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for various chemical syntheses. The piperazine moiety is a privileged scaffold in drug design, frequently incorporated to modulate pharmacokinetic properties or to orient pharmacophoric groups for optimal target engagement.[2] Its presence in numerous approved drugs underscores its importance in the development of new therapeutics, including antimicrobials, anticancer agents, and antivirals.[3][4]

Chemical Identity:

-

Name: 2-Ethylpiperazine dihydrochloride

-

CAS Number: 438050-52-3[5]

-

Molecular Formula: C₆H₁₆Cl₂N₂

-

Molecular Weight: 187.11 g/mol

Structure:

(Note: This is a simplified representation of the salt structure)

The Commercial Landscape: A Strategic Sourcing Guide

The procurement of 2-Ethylpiperazine dihydrochloride involves navigating a diverse market of suppliers. For research and development purposes, these vendors can generally be categorized into three tiers.

Supplier Tiers:

-

Tier 1: Major Chemical Corporations (e.g., Sigma-Aldrich/Merck, Fisher Scientific): These companies offer high-quality, well-documented products, often with readily available Certificates of Analysis (CoA). While they provide reliability, they may not always be the most cost-effective source for bulk quantities. Notably, some offerings from these suppliers may be sourced from other corporations like ChemBridge and are intended for early discovery research, sold "as-is" without extensive analytical data provided by the vendor. The buyer assumes responsibility for confirming identity and purity in such cases.

-

Tier 2: Specialized Fine Chemical Suppliers (e.g., LEAPChem, Biosynce): These companies often focus on providing a wide range of rare and innovative chemical products for research and bulk manufacturing.[6][7] They can be more cost-effective for larger quantities and may offer custom synthesis services. Many have their own R&D and inspection centers to ensure product quality.[7]

-

Tier 3: Chemical Marketplaces and Manufacturers (e.g., Echemi, Guidechem): These platforms connect buyers with numerous, often international, manufacturers.[8][9] While offering competitive pricing, sourcing from these platforms requires more rigorous due diligence from the purchaser to ensure quality and consistency.

Supplier Qualification Workflow:

A systematic approach is crucial when selecting a supplier to ensure the quality and consistency of 2-Ethylpiperazine dihydrochloride. The following workflow outlines a logical sequence for qualifying a new vendor.

Caption: A workflow for qualifying suppliers of 2-Ethylpiperazine dihydrochloride.

Technical Specifications and Quality Control for Researchers

Ensuring the quality of starting materials is paramount in research and drug development. The Certificate of Analysis (CoA) is the primary document for assessing quality, but in-house verification provides the highest level of confidence.

Understanding the Certificate of Analysis (CoA):

A comprehensive CoA for 2-Ethylpiperazine dihydrochloride should include the following:

-

Identity Confirmation: Typically confirmed by ¹H NMR spectroscopy to ensure the correct chemical structure.

-

Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Physical Properties: Appearance, melting point, and solubility.

-

Residual Solvents: If applicable, analysis by GC.

-

Water Content: May be determined by Karl Fischer titration.

Typical Quality Specifications:

| Parameter | Specification | Method | Causality |

| Purity | ≥97% | HPLC/GC | Ensures that the desired compound is the major component, minimizing interference from impurities in subsequent reactions. |

| Identity | Conforms to structure | ¹H NMR, Mass Spec | Verifies the molecular structure is correct, preventing the use of an incorrect starting material. |

| Appearance | White to off-white solid | Visual | A significant deviation in color could indicate the presence of impurities or degradation. |

| Melting Point | Approx. 185-197 °C | Melting Point App. | A broad or depressed melting point range is a classic indicator of impurity.[7] |

| Solubility | Soluble in water | Visual | Important for ensuring the compound will be suitable for the intended reaction or assay conditions. |

In-House Verification: Essential QC Protocols

It is best practice to perform in-house QC on newly acquired batches of critical reagents.

Protocol 1: Identity Verification by ¹H NMR Spectroscopy

-

Preparation: Accurately weigh 5-10 mg of 2-Ethylpiperazine dihydrochloride and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis: The resulting spectrum should show characteristic peaks corresponding to the ethyl group (a triplet and a quartet) and the piperazine ring protons. The integration of these peaks should be consistent with the number of protons in the structure.

Protocol 2: Purity Assessment by HPLC

-

Sample Preparation: Prepare a stock solution of 2-Ethylpiperazine dihydrochloride at 1 mg/mL in a suitable diluent (e.g., water/acetonitrile).

-

Chromatographic Conditions:

-